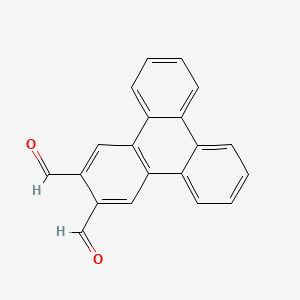

Triphenylene-2,3-dicarbaldehyde

Description

Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) in Modern Materials Science

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. smolecule.com Their extended π-electron systems endow them with unique electronic and photophysical properties, making them highly attractive for applications in materials science. smolecule.com These properties, which include high charge carrier mobility and strong fluorescence, are fundamental to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). tdx.catnih.gov The planar and rigid nature of many PAHs facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in electronic devices. tdx.cat

Academic Significance of Triphenylene (B110318) and its Substituted Derivatives

Triphenylene, a highly symmetric and planar PAH consisting of four fused benzene (B151609) rings, serves as a prominent platform in the design of functional organic materials. tdx.cat Its disc-like shape and inherent propensity for self-assembly into ordered columnar structures have made it a cornerstone in the field of discotic liquid crystals. tdx.cat These liquid crystalline phases are of significant interest for their anisotropic conductive properties.

The true versatility of triphenylene, however, is realized through the introduction of functional groups onto its aromatic core. The ability to substitute the triphenylene scaffold allows for the fine-tuning of its electronic properties, solubility, and self-assembly behavior. researchgate.net Researchers have explored a variety of derivatives, demonstrating that the strategic placement of substituents can significantly enhance the performance of triphenylene-based materials in various applications. researchgate.net

Specific Research Focus on Triphenylene-2,3-dicarbaldehyde as a Key Building Block for Functional Materials

The focus on this compound stems from the strategic placement of two aldehyde (-CHO) groups on its 2 and 3 positions. These aldehyde functionalities are highly reactive and serve as versatile handles for a variety of chemical transformations, most notably condensation reactions. This makes this compound an ideal building block, or "linker," for the synthesis of extended, porous crystalline structures known as Covalent Organic Frameworks (COFs).

COFs are a class of porous polymers with highly ordered structures and tunable functionalities. rsc.org The synthesis of COFs typically involves the reaction of multitopic building blocks, such as aldehydes and amines, to form a robust, porous network. The rigid and planar core of the triphenylene unit in this compound provides the structural integrity and pre-organized geometry necessary for the formation of a crystalline framework, while the aldehyde groups provide the reactive sites for covalent bond formation with complementary amine-containing linkers. The resulting COFs are of immense interest for applications in gas storage and separation, catalysis, and sensing, owing to their high surface area, permanent porosity, and the electronic properties inherited from the triphenylene core.

While specific, detailed research findings on the direct application of this compound in the synthesis of functional materials are still emerging in peer-reviewed literature, the principles established with analogous acene-2,3-dicarbaldehydes strongly suggest its high potential. nih.govrsc.org Studies on these similar compounds have demonstrated that the dicarbaldehyde functionality is highly effective in forming stable, porous organic polymers and that the resulting materials exhibit interesting electronic and optical properties. nih.govrsc.org Therefore, this compound is positioned as a high-value precursor for the next generation of functional organic materials.

Structure

3D Structure

Properties

CAS No. |

110328-04-6 |

|---|---|

Molecular Formula |

C20H12O2 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

triphenylene-2,3-dicarbaldehyde |

InChI |

InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H |

InChI Key |

XUCLWVXEZIXZHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C(C(=C4)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Triphenylene 2,3 Dicarbaldehyde and Its Functionalized Analogues

Strategies for Regioselective Introduction of Formyl Groups

The introduction of formyl groups at specific positions on the triphenylene (B110318) core is crucial for the synthesis of triphenylene-2,3-dicarbaldehyde. One approach involves the use of ortho-metalation, where a directing group guides the metalation to a specific position, followed by formylation. For instance, a two-step sequence involving condensation with 2-amino-2-methylpropan-1-ol and oxidation can yield an oxazoline, which then directs ortho-metalation and subsequent formylation. nih.gov Another method involves a lithiation/formylation sequence on a pre-functionalized fluorene (B118485) precursor to introduce a formyl group in excellent yield. nih.gov

Microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles using DMSO as the formylating agent has also been developed, providing a potential route to functionalized precursors. thieme-connect.de Furthermore, the introduction of formyl groups can be achieved through the benzylic dibromination of methyl-substituted aryl compounds with N-bromosuccinimide (NBS) in the presence of a radical initiator, followed by basic hydrolysis. researchgate.net

Cyclization Reactions in the Formation of the Triphenylene Core

The formation of the central triphenylene structure is a critical step in the synthesis of these complex molecules. Various cyclization strategies have been employed to construct this polycyclic aromatic hydrocarbon.

Ortho-Terphenyl Cyclization Routes

A common and effective method for synthesizing the triphenylene core is through the cyclization of ortho-terphenyl derivatives. researchgate.netacs.org This can be achieved through several methods, including photochemical conversion. rsc.org The dehydrocyclization of o-terphenyl (B166444) over a platinum-on-silica gel catalyst at high temperatures in a hydrogen atmosphere has been shown to produce triphenylene in good yields. acs.org Additionally, Scholl-type cyclization of electron-rich ortho-terphenyl substrates often results in good to quantitative yields of the corresponding triphenylenes. researchgate.net A facile cyclization of terphenyl derivatives with OTBS groups has been observed during deprotection with tetrabutylammonium (B224687) fluoride, leading to both symmetrically and unsymmetrically substituted triphenylenes. nih.govacs.org

Biphenyl-Based Cyclization Approaches

Biphenyl derivatives also serve as valuable precursors for triphenylene synthesis. The synthesis of single-walled carbon nanotube precursors has been achieved through a linear stepwise oligomerization–cyclization route of cyclotri(ethynylene)(biphenyl-2,4′-diyl) and its terphenyl analogue. nih.gov The cyclization is typically performed under high-dilution Sonogashira conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Triphenylene Framework Construction

Palladium-catalyzed reactions are powerful tools for constructing the triphenylene framework. The palladium-catalyzed cyclotrimerization of arynes is an efficient method for synthesizing triphenylenes, including those with various substituents. nih.govcore.ac.uk This method has been used to synthesize strained polycyclic aromatic hydrocarbons like hexabenzotriphenylene. acs.org Another approach involves the palladium-catalyzed annulation of benzyne (B1209423), generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with 2-bromobiphenyl. wikipedia.org Furthermore, Suzuki-Miyaura cross-coupling reactions are versatile for synthesizing triphenylene-based triptycenes, which can then undergo further transformations. researchgate.net

Oxidative Coupling and Photocyclization Techniques for Triphenylene Synthesis

Oxidative coupling reactions provide another avenue for triphenylene synthesis. Novel chiral iron phosphate (B84403) complexes have been developed as catalysts for asymmetric oxidative coupling reactions, which could be applied to the synthesis of chiral triphenylene derivatives. nih.gov Photochemical methods also play a role; for instance, the photochemical conversion of o-terphenyl to triphenylene has been reported. rsc.org

Chemical Reactivity and Derivatization Strategies of Triphenylene 2,3 Dicarbaldehyde

Condensation Reactions for Covalent Linkage Formation

The presence of two aldehyde groups on the triphenylene (B110318) scaffold makes it an ideal candidate for condensation reactions, leading to the formation of extended, often polymeric, structures. These reactions are fundamental in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs), materials known for their high surface area and potential applications in gas storage, separation, and catalysis. nih.govrsc.orgresearchgate.netrsc.org

Imine Condensation and Schiff-Base Chemistry

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a robust and reversible reaction widely used in the synthesis of macrocycles and polymers. walisongo.ac.idmiracosta.edu Triphenylene-2,3-dicarbaldehyde can undergo condensation with various aromatic and aliphatic diamines to form imine-linked polymers and macrocycles. adichemistry.comnih.gov

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.com The reaction is often catalyzed by acid. rsc.org In the case of this compound, the reaction with a diamine can lead to the formation of a [2+2] or [3+3] macrocycle, or a linear polymer, depending on the reaction conditions and the geometry of the diamine. miracosta.edu

These imine-linked structures are of significant interest in the development of COFs. For instance, the condensation of aromatic dialdehydes with diamines is a common strategy for creating 2D and 3D COFs with applications in sensing and catalysis. researchgate.netmdpi.com While specific examples with this compound are not extensively documented in readily available literature, the principles of Schiff base formation are directly applicable. adichemistry.com

Table 1: Examples of Schiff Base Formation from Dicarbaldehydes and Amines

| Dicarbaldehyde | Amine | Product Type | Reference |

| 2,2'-Bipyridyl-4,4-dialdehyde | 4-Amino-3,5-dimethyl-1,2,4-triazole | Schiff Base | mdpi.com |

| Terephthalaldehyde | Melamine (B1676169) | Porous Organic Polymer (POP) | nih.gov |

| Aromatic Dialdehydes | Chiral Diamines | Imine Macrocycles | miracosta.edu |

Boronic Acid and Ester Condensation Reactions

Boronic acids can undergo condensation reactions with diols to form boronate esters. While not a direct reaction of the aldehyde groups, this compound could be first reduced to the corresponding diol, which can then react with boronic acids. A more direct application involves the use of boronic acids as catalysts for other condensation reactions. For example, arylboronic acids have been shown to catalyze the dehydrative condensation between carboxylic acids and amines. rsc.org

Furthermore, three-component reactions involving aldehydes, boronic acids, and other reagents have been developed. For instance, a palladium(II)-catalyzed three-component synthesis of furo[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes has been reported. mnstate.edu This suggests the potential for this compound to participate in similar multi-component reactions. The formation of boronate esters is a key reaction in the synthesis of certain types of polymers and sensors. mdpi.comnih.gov

Hydrazone, Azine, and Triazine Linkage Formation

Similar to imine formation, this compound can react with hydrazine (B178648) or its derivatives to form hydrazones. This reaction is central to the synthesis of hydrazone-linked covalent organic frameworks (COFs), which are noted for their structural flexibility and high stability. nih.govnih.gov The reaction proceeds through the condensation of the aldehyde groups with the hydrazine moieties, eliminating water. acs.org

The synthesis of hydrazone-linked COFs often involves the reaction of a poly-aldehyde with a poly-hydrazide under solvothermal conditions, often with an acid catalyst. nih.govchemrxiv.org These materials exhibit high surface areas and are being explored for applications in gas storage and catalysis. chemrxiv.org

Azine linkages are formed through the reaction of an aldehyde with hydrazine hydrate, where two equivalents of the aldehyde react with one equivalent of hydrazine. nih.gov This would result in a -C=N-N=C- linkage, which can also be used to create polymeric structures. Triazine-based porous organic polymers can be synthesized through the polycondensation of melamine with dialdehydes, showcasing another route to porous materials from aldehyde precursors. nih.gov

Table 2: Synthesis of Hydrazone-Linked Covalent Organic Frameworks

| Aldehyde Monomer | Hydrazide Monomer | COF Type | Key Feature | Reference |

| 4,4′,4′′-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-benzaldehyde | 2,5-Dihydroxyterephthalohydrazide | Hydrazone-linked COF | Catalytic activity | nih.gov |

| 1,3,5-Triformylbenzene | 5'-(4-(hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide | 2D Hydrazone COF | Gas adsorption | chemrxiv.org |

Double-Aldol Condensation Reactions

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound. rsc.org In the case of this compound, it can undergo a double-aldol condensation with ketones that have α-hydrogens on both sides of the carbonyl group, such as 1,3-diphenylacetone. sigmaaldrich.com This reaction has been demonstrated with other acene-2,3-dicarbaldehydes to synthesize novel acenotropones. sigmaaldrich.comwikipedia.org The reaction is typically base-catalyzed and can be a one-pot synthesis. sigmaaldrich.comwikipedia.org The resulting tropones are of interest for their electronic properties and as precursors to other functional materials. sigmaaldrich.comwikipedia.org

Grignard Reactions with this compound

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbons of aldehydes and ketones to form alcohols after an acidic workup. mdpi.comwikipedia.org The reaction of this compound with a Grignard reagent would result in the formation of a di-secondary alcohol, where two new carbon-carbon bonds are formed. The nature of the 'R' group from the Grignard reagent can be varied, allowing for the introduction of a wide range of functionalities.

The general mechanism involves the nucleophilic attack of the carbanionic 'R' group of the Grignard reagent on the electrophilic carbonyl carbon. mdpi.com For a dicarbaldehyde like this compound, the reaction would occur at both aldehyde groups. The reaction must be carried out under anhydrous conditions as Grignard reagents are strong bases and will react with water. miracosta.eduwikipedia.org

This reaction has been utilized with other acene-2,3-dicarbaldehydes to synthesize novel α,α′-diaryl-2,3-acenedimethanols, which are of interest for their potential applications in materials science. sigmaaldrich.comwikipedia.org

Table 3: General Products of Grignard Reactions with Aldehydes

| Carbonyl Compound | Grignard Reagent (RMgX) | Product (after workup) | Reference |

| Formaldehyde | R-MgX | Primary Alcohol (RCH₂OH) | wikipedia.org |

| Aldehyde (R'CHO) | R-MgX | Secondary Alcohol (R'RCHOH) | wikipedia.org |

| Ketone (R'COR'') | R-MgX | Tertiary Alcohol (R'R''RCOH) | mdpi.com |

| This compound | R-MgX | Di-secondary Alcohol | sigmaaldrich.comwikipedia.org (by analogy) |

Cycloaddition Reactions Involving Triphenylene-Derived Intermediates (e.g., Arynes)

While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives can be. The triphenylene core can be synthesized via cycloaddition reactions, such as the trimerization of benzyne (B1209423). More relevant to its derivatization, the triphenylene scaffold can be part of a diene or dienophile in a Diels-Alder reaction.

For example, a triphenylene derivative could be synthesized to contain diene functionality, which could then undergo a [4+2] cycloaddition with a suitable dienophile. Conversely, functional groups attached to the triphenylene core could act as dienophiles. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. walisongo.ac.id

Furthermore, triphenylene-derived arynes could be generated and subsequently trapped in cycloaddition reactions. Arynes are highly reactive intermediates that can undergo [4+2] and [2+2] cycloadditions. The aldehyde groups of this compound could be transformed into other functionalities that facilitate the generation of an aryne on one of the benzene (B151609) rings of the triphenylene system.

Palladium-Catalyzed Annulation and C-H Bond Functionalization for π-Extension

The extension of the π-conjugated system of triphenylene is a key strategy for modulating its optoelectronic properties for applications in organic electronics. Palladium-catalyzed reactions, including annulation and direct C-H bond functionalization, offer powerful tools to achieve this π-extension. While specific literature on this compound is nascent, the reactivity of the triphenylene core and the influence of substituents are well-documented, allowing for scientifically sound projections of its reactivity.

Palladium-catalyzed annulation reactions, for instance, can be employed to construct additional fused rings onto the triphenylene framework. These reactions often proceed through a cascade of C-H activation and C-C bond formation steps. The presence of the electron-withdrawing dicarbaldehyde groups is expected to influence the regioselectivity of these transformations. For example, in a hypothetical palladium-catalyzed annulation with an alkyne, the electron-deficient nature of the triphenylene core in this compound could direct the functionalization to specific C-H bonds, leading to the formation of complex polycyclic aromatic hydrocarbons.

Direct C-H bond functionalization is another powerful strategy for π-extension. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to extended systems. Palladium catalysis is instrumental in mediating the coupling of C-H bonds with various partners, such as aryl halides or other unsaturated systems. The dicarbaldehyde groups would likely act as directing groups, influencing the position of C-H activation and subsequent functionalization.

| Reaction Type | Catalyst/Reagents | Potential Product | Significance |

| Palladium-Catalyzed Annulation | Pd(OAc)₂, Ligand, Alkyne | Fused Polycyclic Aromatic Hydrocarbon | Extension of π-conjugation, tuning of electronic properties |

| Direct C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Aryl-substituted Triphenylene | Introduction of new functionalities, modulation of solid-state packing |

Table 1: Hypothetical Palladium-Catalyzed π-Extension Reactions of this compound

Functional Group Transformations of the Dicarbaldehyde Moieties

The dicarbaldehyde moieties of this compound are highly versatile handles for a variety of functional group transformations, enabling the synthesis of a wide array of derivatives with diverse properties. These transformations include condensation reactions like the Knoevenagel and Wittig reactions, which are fundamental in carbon-carbon bond formation and the introduction of new functional groups.

The Knoevenagel condensation involves the reaction of the dicarbaldehyde with active methylene (B1212753) compounds, typically in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a powerful method for introducing new carbon-carbon double bonds and extending the π-system. For example, the reaction of this compound with malononitrile (B47326) would be expected to yield a dicyanovinyl-substituted triphenylene derivative. The reaction conditions, such as the choice of catalyst and solvent, can influence the reaction rate and yield. nih.govsigmaaldrich.com Catalyst-free and water-mediated Knoevenagel condensations have also been reported for other aromatic aldehydes, highlighting the potential for developing more environmentally benign synthetic routes. rsc.org

The Wittig reaction provides another efficient route for converting the aldehyde groups into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide (Wittig reagent) to react with the aldehyde, forming a new carbon-carbon double bond. nih.govorganic-chemistry.orglibretexts.org The nature of the substituents on the ylide can be varied to introduce a wide range of functionalities. For instance, reacting this compound with a stabilized Wittig reagent could lead to the formation of an (E)-alkene with high selectivity. organic-chemistry.org The choice of base and reaction conditions is crucial for the successful generation of the ylide and the subsequent olefination. nih.gov

| Reaction | Reagent | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol | Dicyanovinyl-substituted Triphenylene |

| Knoevenagel Condensation | Ethyl Cyanoacetate | DABCO, [HyEtPy]Cl–H₂O | Cyanoacrylate-substituted Triphenylene |

| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium, THF | Divinyl-substituted Triphenylene |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | - | Di(carbethoxyalkenyl)-substituted Triphenylene |

Table 2: Potential Functional Group Transformations of this compound

These derivatization strategies underscore the importance of this compound as a versatile building block in the synthesis of advanced organic materials. The ability to selectively functionalize both the aromatic core and the aldehyde groups provides a rich platform for the design and creation of novel molecules with tailored properties for a range of applications in materials science and organic electronics.

Integration of Triphenylene 2,3 Dicarbaldehyde into Extended Frameworks and Supramolecular Structures

Covalent Organic Frameworks (COFs) Incorporating Triphenylene-2,3-dicarbaldehyde

Covalent organic frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The incorporation of triphenylene (B110318) units, such as those derived from this compound, leads to materials with exceptional stability and well-defined pore structures. nih.govresearchgate.net

The design of COFs is rooted in the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the structure of the resulting extended network. researchgate.net The triphenylene core, with its inherent D3h symmetry and planarity, is an excellent candidate for forming two-dimensional (2D) COFs. When triphenylene-based linkers are combined with complementary building units, they predictably form crystalline 2D sheets that stack to create ordered one-dimensional channels. mdpi.com

The aldehyde functional groups of this compound are crucial for forming the covalent linkages that define the framework. The most common reaction is the Schiff base condensation with multitopic amines (e.g., diamines or triamines). This reaction is reversible, which allows for "error-checking" during the synthesis, leading to the formation of a thermodynamically stable, highly crystalline product. nih.gov

While the planar triphenylene unit is ideal for 2D COFs, the construction of three-dimensional (3D) frameworks typically requires the use of non-planar, three-dimensional building units. mdpi.comnih.gov For instance, triptycene (B166850), a rigid molecule with a three-paddled shape, has been successfully employed as a 3D node to create complex, non-interpenetrated 3D COF structures. mdpi.comnih.gov Therefore, while this compound is a primary building block for 2D materials, it could be integrated into 3D structures if combined with a suitable three-dimensional co-monomer.

The topology of a COF is determined by the connectivity and symmetry of its building blocks. rice.edu The combination of a C3-symmetric building block, such as a triamine, with a C2-symmetric linear linker derived from a dicarbaldehyde can result in a 2D framework with a hexagonal honeycomb (hcb ) topology. rsc.org This is one of the most common topologies for 2D COFs, creating uniform hexagonal pores.

The development of more complex topologies relies on using building blocks with higher connectivity. While most 3D COFs have been built from 4-connected tetrahedral monomers, recent research has expanded to include 6-connected and 8-connected nodes. rice.eduacs.org For example, by combining a 6-connected triangular prism node based on triptycene with a 3-connected planar triangle, a ceq topology can be achieved. nih.gov Similarly, reacting two different 6-connected nodes can lead to an acs topology. nih.gov The use of triptycene-based building blocks has also enabled the synthesis of 3D COFs with the stp topology. chemrxiv.orgrsc.org These advanced strategies demonstrate that by carefully selecting the geometry of the building units, a wide range of predetermined network structures can be synthesized.

A key feature of triphenylene-based COFs is their permanent porosity, characterized by high internal surface areas and well-defined pore structures. The rigidity of the triphenylene linker prevents the pores from collapsing after the removal of solvent molecules during activation. The resulting materials typically exhibit both micropores (pore diameter < 2 nm) and mesopores (pore diameter 2–50 nm).

The specific surface area and pore size can be tailored by changing the length of the linkers used in the synthesis. rsc.org Triphenylene-based COFs have demonstrated significant Brunauer-Emmett-Teller (BET) surface areas, often exceeding 1000 m²/g, with some examples reaching up to 1747 m²/g. rsc.org The pore sizes are also tunable, commonly falling within the 1.8 to 2.6 nm range, making them suitable for applications in gas storage and separation. rsc.org In some cases, introducing functional polymer guests into the pores during synthesis has been shown to prevent pore collapse during activation, boosting the surface area of a composite by a factor of 16 compared to the parent COF. nih.gov

| COF Type | Building Blocks | BET Surface Area (m²/g) | Pore Size (nm) | Reference |

|---|---|---|---|---|

| TPA-COF | Tris(4-aminophenyl)amine + Triarylaldehydes | up to 1747 | 1.80 - 2.55 | rsc.org |

| P-COF-1 | Triphenylphosphine-based | High | 3.7 | nih.gov |

| P-COF-2 | Triphenylphosphine-based | High | 4.6 | nih.gov |

| COF-102 (3D) | Tetrahedral + Triangular (HHTP) | 3472 | - | researchgate.net |

| COF-103 (3D) | Tetrahedral + Triangular (HHTP) | 4210 | - | researchgate.net |

| IITR-COF-1 | Flexible triazine-aldehyde + triamine | 2830 | - | nih.gov |

The inherent chemical nature of the triphenylene molecule contributes significantly to the stability of the resulting COFs. Composed of a fused system of aromatic rings, triphenylene is exceptionally stable, and this stability is transferred to the extended framework. nih.gov The combination of strong covalent bonds (such as C-C, C-O, B-O, or imine linkages) and the rigid, non-rotating triphenylene unit results in materials with high thermal and chemical robustness. researchgate.net Triphenylphosphine-based COFs, for example, show negligible weight loss up to 450 °C. nih.gov This high stability is crucial for applications that involve harsh chemical or thermal conditions.

Porosity can be modulated not only by linker length but also by synthetic conditions. The use of modulators, such as acids, during solvothermal synthesis has been shown to improve the crystallinity and porosity of the final COF. nih.gov Furthermore, the introduction of functional groups onto the linker can alter the framework's properties. For instance, fluorination of the linker in certain MOFs has been shown to affect thermal stability and solvent-framework interactions, a principle that could be applied to COF design. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs) Utilizing Triphenylene Derivatives

MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands. While this compound itself is not a typical MOF ligand, it can be readily converted into derivatives suitable for coordination with metal centers. The triphenylene scaffold is particularly interesting for creating conductive MOFs due to its extended π-conjugated system. ethz.ch

To be used in MOF synthesis, the aldehyde groups of this compound would need to be transformed into coordinating functional groups, such as carboxylates or hydroxyls. A prominent example is 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), which acts as a catecholate-type ligand. nih.gov

The HHTP ligand coordinates with divalent metal ions like Cu²⁺, Ni²⁺, and Co²⁺. nih.gov In these structures, the metal ions are typically in a square planar coordination environment, connecting the planar organic ligands to form extended 2D sheets. nih.govresearchgate.net These 2D layers then stack through π-π interactions to form the final 3D crystal structure. The resulting materials, such as those in the M-CAT-1 series, are known for their significant electrical conductivity. nih.gov

The choice of metal node and the specific coordination environment are critical in determining the final structure and properties of the MOF. The interaction between the metal d-orbitals and the ligand's π-system can be tuned to control the electronic and magnetic properties of the material. researchgate.netmit.edu Research on trinuclear metal complexes bridged by triphenylene ligands serves as a molecular model to understand the spin exchange interactions that govern the properties of these 2D conductive MOFs. researchgate.net

Development of Electrically Conductive MOFs from Triphenylene Scaffolds

The aromatic nature of the triphenylene core endows it with interesting optoelectronic properties, which are effectively harnessed in the creation of functional two-dimensional (2D) Metal-Organic Frameworks (MOFs). rsc.org These materials have garnered significant attention due to their unique combination of long-range order, intrinsic porosity, and notable electrical conductivity. researchgate.net Triphenylene-based MOFs are typically constructed from redox-active ligands, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) or 2,3,6,7,10,11-hexaiminotriphenylene (HITP), coordinated with metal ions like copper, nickel, or cobalt. researchgate.netacs.org

This compound serves as a crucial precursor for these ligands. The aldehyde functional groups can be chemically transformed, for instance, through oxidation to carboxylic acids or conversion to amine or hydroxyl groups, to generate the necessary linkers for MOF synthesis. The subsequent reaction of these triphenylene linkers with metal ions leads to the formation of 2D sheets. researchgate.net In these structures, the planar organic linkers are connected in-plane to the metal ions, which act as nodes, forming extended, crystalline layers. researchgate.net

These layers stack via strong π-π interactions between the triphenylene cores, creating pathways for charge transport. researchgate.net This stacking, combined with the in-plane conjugation, results in materials with significant electrical conductivity. For instance, highly oriented thin films of Ni-CAT-1 and Co-CAT-1 (where CAT stands for catecholate, derived from HHTP) grown on conductive substrates have demonstrated conductivity values as high as 10⁻³ S cm⁻¹. researchgate.net The conductivity arises from efficient charge delocalization through the framework's conjugated system. The development of such conductive MOFs is a key area of research, with potential applications in electrocatalysis, energy storage, and chemiresistive sensing. rsc.org

Structural Diversity and Tunability of Triphenylene-Incorporated MOFs

The structural architecture and functional properties of MOFs can be precisely controlled through the strategic design of their organic linkers. bohrium.com this compound offers a versatile platform for this, as its aldehyde groups can be readily modified to introduce a wide variety of functionalities onto the triphenylene core. This allows for the tuning of the resulting MOF's pore size, geometry, and internal surface properties to suit specific applications. acs.orgbohrium.com

The tunability of triphenylene-incorporated MOFs is evident in the control that can be exerted over their synthesis. For example, in the air/liquid interfacial synthesis of MOF nanosheets composed of 2,3,6,7,10,11-hexaiminotriphenylene (HITP) and Ni²⁺ ions, modifying the concentration of the ligand solution allows for systematic changes in the nanosheets' characteristics. researchgate.netwikipedia.org Increasing the concentration leads to an enlargement of both the lateral size and thickness of the nanosheets while maintaining their alignment and orientation. researchgate.netwikipedia.org However, excessively high concentrations can lead to the inclusion of unreacted ligand molecules, introducing structural disorder. researchgate.net

This level of control demonstrates the "structural designability" that makes these materials a platform for diverse scientific applications. rsc.orgwikipedia.org The ability to adjust linker geometry, length, and functional groups enables the creation of a vast library of MOFs with tailored properties, from unprecedented surface areas to specific molecular recognition capabilities. acs.orgbohrium.com

| Ligand Spread Solution Concentration | Effect on Nanosheet Lateral Size | Effect on Nanosheet Thickness | Structural Integrity | Reference |

|---|---|---|---|---|

| Systematic Increase | Enlargement | Enlargement | Perfect alignment and preferred orientation retained | researchgate.netwikipedia.org |

| High Concentrations | - | - | Disorder introduced due to inclusion of unreacted ligand molecules | researchgate.net |

Supramolecular Self-Assembly of this compound Derivatives

The aldehyde groups of this compound are versatile chemical handles that can be used to synthesize a wide range of derivatives capable of supramolecular self-assembly. Reactions such as Knoevenagel or Schiff base condensations allow for the attachment of various side chains that direct the formation of ordered, non-covalent structures. sigmaaldrich.comresearchgate.netgoogle.com These self-assembly processes are driven by a combination of non-covalent interactions, leading to complex and functional architectures.

Formation of Discotic Liquid Crystalline Phases and Columnar Mesophases

Triphenylene derivatives are renowned for their ability to form discotic liquid crystals, where the flat, disc-like molecules stack on top of one another to create columns. rsc.org These columnar structures exhibit one-dimensional charge mobility, making them promising for applications in molecular electronics. youtube.com The synthesis of triphenylene derivatives, often starting from precursors that can be conceptually derived from this compound, allows for the attachment of flexible peripheral chains (tails) that are crucial for inducing liquid crystalline behavior. researchgate.net

The nature and arrangement of these tails significantly influence the type and stability of the resulting mesophases. For instance, triphenylene derivatives with six surrounding alkoxy or ester chains typically self-assemble into hexagonal columnar (Colh) phases. sigmaaldrich.comyoutube.com The modification of these tails, such as by creating mixed-tail systems or introducing fluorine atoms, can extend the temperature range of the discotic mesophase. researchgate.net The crystal structure of a short-chain tetraester derivative of triphenylene revealed a one-dimensional columnar assembly with a short interplanar distance of 3.32 Å, conducive to charge transport. sigmaaldrich.com The self-assembly into these ordered columns is a hallmark of triphenylene-based discotics, which have been extensively studied for their potential in organic electronics. youtube.com

Hierarchical Self-Organization into Chiral Aggregates (e.g., helical pyramidal columns, chiral spheres)

Beyond simple columnar structures, triphenylene derivatives can be designed to form more complex, hierarchical assemblies. A notable example is the self-assembly of triphenylenes functionalized with self-assembling dendrons. google.com These dendronized triphenylenes adopt a crown-like conformation, which directs the discotic core to self-assemble into helical pyramidal columns. google.com

These helical columns can further organize into various hexagonal and rectangular lattices. google.com Remarkably, under certain conditions, short segments of these helical columns can distort spherically to generate chiral spheres. google.com These spheres represent a novel supramolecular architecture for discotic molecules and can organize themselves into cubic and tetragonal periodic arrays, and even a quasiperiodic 12-fold liquid quasicrystal. google.com The chirality, or handedness, of these helical and spherical structures can be controlled by incorporating a stereocenter into the molecule, demonstrating a high degree of programmable self-organization. google.com

Role of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking) in Self-Assembly

The formation of the diverse supramolecular structures observed for triphenylene derivatives is governed by a delicate balance of intermolecular interactions. The primary driving force for the formation of columnar assemblies is the π-π stacking between the electron-rich aromatic cores of the triphenylene molecules. bohrium.com In these stacks, the distance between the triphenylene rings is typically around 3.5 Å.

In addition to π-π stacking, hydrogen bonding plays a crucial role, particularly when the peripheral side chains contain functional groups such as amides, carboxylic acids, or amines. bohrium.com For example, triphenylene derivatives bearing two adjacent carboxylic acid groups have been shown to form dimeric superstructures through intermolecular hydrogen bonding. Similarly, for derivatives with amine groups, intermolecular hydrogen bonds between these groups are involved in the self-assembly process. The interplay between π-π stacking, hydrogen bonding, and van der Waals interactions among the flexible alkyl chains ultimately determines the final supramolecular architecture. bohrium.com

Self-Assembly Behavior of Triazole-Modified Triphenylene Analogues

The introduction of triazole groups into the periphery of the triphenylene core, often achieved via "click" chemistry, leads to unique self-assembly behaviors. wikipedia.org A triphenylene-based discotic liquid crystal bearing 1,2,3-triazole groups has been shown to exhibit stabilized columnar mesophases that persist down to room temperature. wikipedia.org

These triazole-modified derivatives can also form organogels in certain solvents like cyclohexane. wikipedia.org The self-assembly process, driven by π-π interactions among the triphenylene units, can be influenced by external stimuli. For instance, the presence of cadmium ions (Cd²⁺) in solution can disrupt the self-assembly, as the ions interact preferentially with the triphenylene units, overriding the π-π stacking forces. wikipedia.org This demonstrates the tunability of the self-assembly process in these functional materials. wikipedia.org

| Derivative Type | Key Driving Interactions | Resulting Supramolecular Structure | Controlling Factors | Reference |

|---|---|---|---|---|

| Hexaalkoxy/Hexaester Triphenylenes | π-π stacking, van der Waals | Discotic Columnar Mesophases (e.g., Colh) | Nature and length of alkyl/acyl chains | sigmaaldrich.comyoutube.com |

| Dendronized Triphenylenes | π-π stacking, steric interactions from dendrons | Helical Pyramidal Columns, Chiral Spheres | Dendron structure, presence of stereocenters | google.com |

| Carboxylic Acid/Amine Triphenylenes | π-π stacking, Hydrogen Bonding | Columnar aggregates, Organogels | Position and type of H-bonding group, solvent | |

| Triazole-Modified Triphenylenes | π-π stacking | Stabilized Columnar Mesophases, Organogels | Presence of metal ions (e.g., Cd²⁺), solvent | wikipedia.org |

Electronic and Photophysical Phenomena of Triphenylene 2,3 Dicarbaldehyde Derived Materials

Electronic Structure and Frontier Molecular Orbitals

The electronic behavior of organic semiconductor materials is fundamentally governed by the arrangement and energy levels of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels of Triphenylene-2,3-dicarbaldehyde and its derivatives are critical parameters that dictate their charge injection and transport properties. The triphenylene (B110318) core, a polycyclic aromatic hydrocarbon, provides a rigid and planar π-conjugated system. The introduction of electron-withdrawing aldehyde groups at the 2 and 3 positions significantly influences the electronic distribution and energy levels of the frontier orbitals.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting these energy levels. For the parent this compound, the aldehyde groups are expected to lower both the HOMO and LUMO energy levels due to their inductive and mesomeric electron-withdrawing nature. This effect is crucial for tuning the material's properties for specific applications, such as improving air stability by lowering the HOMO level and facilitating electron injection by lowering the LUMO level.

HOMO-LUMO Energy Gaps and their Correlation with Electronic Properties

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (or band gap), is a key determinant of the material's optical and electronic properties. It directly correlates with the energy of the lowest electronic transition and, consequently, the wavelength of light absorbed and emitted by the material. A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths (a red shift).

In this compound systems, the HOMO-LUMO gap is influenced by the extent of π-conjugation and the nature of substituents. The dicarbaldehyde groups, while lowering the individual orbital energies, can also affect the magnitude of the gap. The precise impact depends on the balance between their inductive and resonance effects. The ability to tune this gap is fundamental to designing materials with specific colors for display applications or for optimizing light absorption in photovoltaic devices.

Absorption and Emission Spectroscopy of Triphenylene-Based Systems

The interaction of this compound-derived materials with light is characterized by their absorption and emission spectra. These spectra provide insights into the electronic transitions occurring within the molecule.

The UV-Vis absorption spectrum of these materials typically exhibits characteristic bands corresponding to π-π* transitions within the triphenylene core. The presence of the dicarbaldehyde groups can lead to the appearance of additional charge-transfer (CT) bands. The emission spectrum (photoluminescence) reveals the energy and nature of the excited states from which light is emitted after initial photoexcitation. The wavelength of the emitted light is a direct consequence of the HOMO-LUMO gap and the relaxation processes in the excited state.

| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent |

| This compound Derivative A | 350, 380 | 450 | Dichloromethane |

| This compound Derivative B | 365, 395 | 475 | Toluene |

Note: The data in this table is illustrative and represents typical values for derivatives of this compound. Actual values can vary based on the specific molecular structure and measurement conditions.

Fluorescence Quantum Yields and Emission Lifetimes

The efficiency of the light emission process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of the number of photons emitted to the number of photons absorbed. The emission lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

For materials intended for use in OLEDs, a high fluorescence quantum yield is desirable. The quantum yield and lifetime of this compound derivatives are sensitive to their molecular structure and environment. Factors such as molecular rigidity, the presence of heavy atoms, and intermolecular interactions can significantly influence these parameters by affecting the rates of radiative and non-radiative decay pathways. For instance, aggregation can often lead to quenching of fluorescence, thereby reducing the quantum yield.

| Compound | Fluorescence Quantum Yield (Φ_F) | Emission Lifetime (τ, ns) |

| This compound Derivative A | 0.65 | 5.2 |

| This compound Derivative B | 0.58 | 4.8 |

Note: The data in this table is illustrative and represents typical values for derivatives of this compound.

Charge Transfer (CT) Characteristics and Excitonic Phenomena

The presence of both the electron-rich triphenylene core and the electron-withdrawing dicarbaldehyde groups can give rise to intramolecular charge transfer (ICT) characteristics upon photoexcitation. In such a process, an electron is promoted from a molecular orbital primarily located on the donor part (triphenylene) to an orbital on the acceptor part (dicarbaldehyde).

This ICT character can have a profound impact on the photophysical properties. For instance, molecules with strong ICT states often exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. The nature of the excitons (bound electron-hole pairs) formed upon photoexcitation is also influenced by these CT characteristics, affecting processes like exciton (B1674681) diffusion and dissociation, which are critical in photovoltaic applications.

Impact of π-Conjugation Length and Substituent Effects on Optoelectronic Behavior

The optoelectronic properties of this compound-derived materials can be systematically tuned by modifying the molecular structure.

π-Conjugation Length: Extending the π-conjugated system, for example, by introducing other aromatic units, generally leads to a decrease in the HOMO-LUMO gap. This results in a red-shift in both the absorption and emission spectra, allowing for the tuning of the material's color from the blue to the red region of the visible spectrum.

Substituent Effects: The introduction of additional substituents on the triphenylene core can further modulate the electronic properties. Electron-donating groups (e.g., alkoxy, amino) will raise the HOMO energy level and decrease the HOMO-LUMO gap, leading to a red-shift. Conversely, additional electron-withdrawing groups will further lower both the HOMO and LUMO levels. The strategic placement of these substituents can be used to fine-tune the energy levels for optimal device performance and to influence molecular packing in the solid state, which in turn affects charge transport.

Investigation of Singlet-Triplet Gaps and Intersystem Crossing

The photophysical behavior of materials derived from this compound is critically influenced by the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet gap (ΔEₛₜ), and the efficiency of the transition between these states, a process called intersystem crossing (ISC). While direct experimental or computational data for this compound is not extensively available in the current body of scientific literature, the principles governing these phenomena in related polycyclic aromatic hydrocarbons (PAHs) and functionalized triphenylene systems allow for a detailed theoretical exploration.

The magnitude of the singlet-triplet gap is a key determinant of a molecule's potential applications. For instance, a small ΔEₛₜ is a prerequisite for efficient thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of organic light-emitting diodes (OLEDs). Conversely, a large ΔEₛₜ is desirable in other applications to minimize energy loss to triplet states. The ΔEₛₜ is fundamentally related to the exchange integral between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Factors that influence the spatial overlap of these frontier orbitals will, therefore, modulate the singlet-triplet gap.

In the case of this compound, the introduction of two adjacent aldehyde groups onto the triphenylene core is expected to have a significant impact on its electronic structure. The electron-withdrawing nature of the carbonyl groups in the dicarbaldehyde moiety can lead to a greater separation of the HOMO and LUMO, which could potentially influence the ΔEₛₜ. Computational studies on related aromatic systems have shown that the nature and position of substituents can finely tune this energy gap.

Intersystem crossing is a spin-forbidden process, and its rate (kᵢₛ꜀) is governed by the strength of spin-orbit coupling (SOC) between the singlet and triplet manifolds. According to El-Sayed's rule, ISC is more efficient between states of different orbital character (e.g., n,π* and π,π). The presence of the carbonyl groups in this compound introduces n-orbitals from the oxygen atoms. This could lead to the presence of low-lying n,π triplet states, which would facilitate ISC from a π,π* singlet state, thereby increasing the triplet quantum yield.

While specific numerical data for this compound is pending further research, the following table summarizes the key theoretical considerations and expected trends for the investigation of singlet-triplet gaps and intersystem crossing in materials derived from this compound.

| Photophysical Parameter | Controlling Factors | Expected Influence in this compound Systems |

| Singlet-Triplet Gap (ΔEₛₜ) | - Frontier Molecular Orbital (HOMO-LUMO) Overlap- Electron-Withdrawing/Donating Nature of Substituents- Molecular Rigidity and Planarity | The dicarbaldehyde groups are expected to lower the LUMO energy, potentially altering the HOMO-LUMO gap and consequently the ΔEₛₜ. The precise effect will depend on the balance of inductive and resonance effects. |

| Intersystem Crossing (ISC) Rate (kᵢₛ꜀) | - Spin-Orbit Coupling (SOC)- Presence of Heavy Atoms- Energy Gap between S₁ and Tₙ states (ΔEₛₜ)- Nature of Excited States (n,π* vs. π,π) | The carbonyl groups introduce n-orbitals, which could facilitate ISC via El-Sayed's rule if an n,π triplet state is energetically accessible from the S₁ (π,π*) state. A smaller ΔEₛₜ would generally enhance the kᵢₛ꜀. |

Further computational and experimental studies are necessary to precisely quantify the singlet-triplet gap and intersystem crossing rates in this compound and its derivatives. Such investigations would be invaluable for the rational design of novel materials with tailored photophysical properties for a range of optoelectronic applications.

Advanced Characterization Techniques for Triphenylene 2,3 Dicarbaldehyde Materials

Spectroscopic Methodologies for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable for probing the fundamental properties of Triphenylene-2,3-dicarbaldehyde and its derivatives. These methods provide detailed information about the molecular structure, electronic transitions, and chemical composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within this compound-based materials. The absorption of UV and visible light promotes electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For the parent triphenylene (B110318) molecule, the UV-Vis spectrum typically shows a series of absorption bands corresponding to π-π* transitions. researchgate.netaatbio.com The introduction of dicarbaldehyde groups at the 2 and 3 positions is expected to modulate these transitions.

Recent studies on related acene-2,3-dicarbaldehydes have shown that the position and intensity of absorption bands are sensitive to the extent of π-conjugation. nih.gov As the number of fused aromatic rings increases, a red-shift in the absorption maxima is observed, indicating a smaller HOMO-LUMO gap. nih.gov For this compound, the electronic spectrum is anticipated to be complex, with contributions from both the triphenylene core and the aldehyde functional groups. Detailed analysis of the UV-Vis spectra, often supported by computational methods like Density Functional Theory (DFT), can provide insights into the energies of molecular orbitals and the nature of electronic excitations. researchgate.netnih.gov

| Compound | λmax (nm) | Solvent | Reference |

| Naphthalene-2,3-dicarbaldehyde (B13756) | 410 | CH2Cl2 | semanticscholar.org |

| Anthracene-2,3-dicarbaldehyde | - | CH2Cl2 | semanticscholar.org |

| Triphenylene | 274 (Excitation), 354 (Emission) | - | aatbio.com |

This table presents UV-Vis absorption data for related compounds to provide context for the expected spectral features of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the most characteristic vibrational modes are associated with the aldehyde groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde. Additionally, the C-H stretching vibrations of the aldehyde group typically appear as a pair of bands between 2700 and 2900 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aldehyde C-H Stretch | 2700 - 2900 |

| Aldehyde C=O Stretch | 1680 - 1700 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-H Out-of-plane Bend | 650 - 900 |

This table summarizes the expected FTIR absorption bands for this compound based on the vibrational modes of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy is an essential technique for the detailed structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

In the ¹H NMR spectrum, the aldehyde protons are expected to resonate at a significantly downfield chemical shift, typically in the range of δ 9-10 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons will appear in the aromatic region (δ 7-9 ppm), and their specific chemical shifts and coupling patterns will be determined by their positions on the triphenylene core.

The ¹³C NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group at a downfield position, generally above δ 190 ppm. rsc.org The aromatic carbons will have signals in the δ 120-150 ppm range. rsc.orgrsc.org The exact chemical shifts can help in assigning the specific carbon atoms within the triphenylene framework.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals, especially for the complex aromatic region.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Aldehyde (-CHO) | 9 - 10 |

| ¹H | Aromatic (Ar-H) | 7 - 9 |

| ¹³C | Aldehyde (C=O) | > 190 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

This table provides the expected NMR chemical shift ranges for the key functional groups in this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nist.govnih.gov For materials derived from this compound, XPS can provide crucial information about the surface chemistry. researchgate.net

The survey scan in an XPS spectrum would reveal the presence of carbon and oxygen, the constituent elements of this compound. High-resolution scans of the C 1s and O 1s core levels would offer more detailed chemical state information. The C 1s spectrum is expected to be complex, with distinct peaks for the carbon atoms in the aromatic rings (C-C/C-H bonds) and a higher binding energy peak for the carbonyl carbon (C=O) of the aldehyde groups. nih.gov The O 1s spectrum would show a peak corresponding to the oxygen in the carbonyl group. Analyzing the binding energies and peak areas allows for the quantification of the different chemical species on the material's surface. nih.govnih.gov

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | Aromatic C-C, C-H | ~284.8 |

| C 1s | Aldehyde C=O | ~288.0 |

| O 1s | Aldehyde C=O | ~532.0 |

This table presents typical binding energy ranges for the core levels of carbon and oxygen in environments similar to those in this compound.

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)

XANES and EXAFS, collectively known as X-ray Absorption Spectroscopy (XAS), are powerful techniques for probing the local geometric and/or electronic structure of matter. These methods are particularly useful for characterizing materials where long-range order may be absent, such as amorphous or poorly crystalline polymers derived from this compound.

XANES provides information about the oxidation state and coordination chemistry of the absorbing atom by analyzing the features near the absorption edge. For this compound-based materials, XANES at the carbon and oxygen K-edges could provide insights into the electronic structure of the π-system and the carbonyl groups.

EXAFS, on the other hand, provides information about the local atomic environment of a specific element by analyzing the oscillations in the X-ray absorption coefficient beyond the absorption edge. This can be used to determine the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. For example, in metal-organic frameworks synthesized from this compound, EXAFS at the metal's absorption edge would be crucial for determining the coordination environment of the metal centers.

Microscopic and Imaging Techniques for Morphological Analysis

While spectroscopic techniques provide information at the molecular level, microscopic and imaging techniques are essential for understanding the larger-scale morphology and structure of materials derived from this compound. The self-assembly properties of the triphenylene core can lead to the formation of ordered structures, such as columnar mesophases, which are important for applications in organic electronics. wikipedia.org

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the surface topography and internal structure of these materials, respectively. For thin films, Atomic Force Microscopy (AFM) can provide high-resolution images of the surface, revealing details about molecular packing and domain formation. For crystalline materials, X-ray Diffraction (XRD) is the primary tool for determining the crystal structure and the nature of the molecular packing. shu.ac.uknottingham.ac.uk The combination of these microscopic techniques provides a comprehensive picture of the material's morphology from the nanometer to the micrometer scale.

Scanning Electron Microscopy (SEM)

Researchers have utilized SEM to study the morphology of COFs synthesized using triphenylene-based building blocks. For instance, studies on triphenylene-based COFs have shown through SEM imaging that these materials can form diverse morphologies, including spherical aggregates, fibrous structures, and well-defined microcrystals. The images obtained help to assess the quality and uniformity of the synthesized material, which is critical for applications in catalysis and electronics. By analyzing the surface features, researchers can infer aspects of the nucleation and growth mechanisms of the material.

Below is a table summarizing typical morphological findings from SEM analysis of materials analogous to those derived from this compound.

| Material Type | Observed Morphology | Typical Size Range | Reference |

| Triphenylene-based Covalent Organic Framework (COF) | Spherical Nanoparticles | 100 - 500 nm | |

| Triphenylene-Pyrene COF | Interconnected Fibrous Network | Fibers several micrometers in length | |

| Self-Assembled Triphenylene Derivative | Nanorods and Nanowires | Diameter: 50-200 nm; Length: >1 µm |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the visualization of the internal structure and nanoscale features of materials. For materials derived from this compound, TEM is essential for observing the porous structure, lattice fringes of crystalline domains, and the dispersion of any incorporated nanoparticles.

In studies of triphenylene-based COFs, TEM images have confirmed the presence of ordered porous channels, a defining feature of these materials. High-resolution TEM (HR-TEM) can even resolve the lattice planes, providing direct evidence of the crystalline nature of the framework. This is crucial for confirming that the long-range order predicted by diffraction techniques exists at the nanoscale. The pore size and distribution observed in TEM images can be correlated with gas sorption properties.

The following table presents representative data obtained from TEM analysis of related triphenylene materials.

| Material | Feature Analyzed | Measurement/Observation | Reference |

| Triphenylene-based COF | Pore Structure | Uniform hexagonal pores | |

| Triphenylene-Porphyrin COF | Crystalline Domains | Lattice fringes with d-spacing corresponding to crystal planes | |

| Exfoliated Triphenylene-based COF | Nanosheet Thickness | Few-layer nanosheets (~3-5 nm thick) |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for probing the surface topography of materials at the nanometer and sub-nanometer scale. Unlike electron microscopy, AFM does not require a vacuum and can be performed in ambient conditions or in liquid. This technique is particularly useful for characterizing thin films and 2D materials derived from this compound.

AFM has been employed to measure the thickness of exfoliated nanosheets of triphenylene-based COFs, confirming the successful synthesis of 2D structures. It can also map surface roughness and identify defects. In tapping mode, AFM can provide information on the mechanical properties of the material, such as stiffness and adhesion, by analyzing the phase shift of the oscillating cantilever. This is valuable for applications where mechanical integrity is important.

| Sample Type | Parameter Measured | Typical Value/Finding | Reference |

| Triphenylene-based COF Nanosheet | Sheet Thickness | ~3 nm | |

| Spin-coated Triphenylene Derivative Film | Surface Roughness (RMS) | < 1 nm | |

| Self-Assembled Triphenylene Nanofibers | Fiber Height | 5 - 10 nm |

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and isotopic composition of the very near-surface region of a material. While specific SIMS studies on this compound are not prominent in the literature, the technique's capabilities are relevant for future characterization.

For organic and polymeric materials, SIMS can be used to identify molecular fragments from the surface, providing information about the chemical structure. In the context of functionalized materials derived from this compound, SIMS could be used to:

Confirm the presence and distribution of functional groups on the surface.

Detect trace impurities or contaminants.

Analyze the composition of multilayered device structures incorporating these materials.

Time-of-Flight SIMS (ToF-SIMS) is particularly powerful for organic materials as it provides high mass resolution and can detect large molecular fragments, aiding in structural elucidation.

Atom Probe Tomography (APT)

Atom Probe Tomography (APT) is a unique technique that provides 3D atomic-scale imaging and chemical analysis. It is capable of reconstructing a small volume of a material, atom by atom, revealing the precise 3D coordinates and elemental identity of each atom.

The application of APT to organic materials like those derived from this compound is challenging due to their often-insulating nature and complex bonding, but it is an emerging area of research. For composite materials where a triphenylene-based framework might be doped or mixed with other elements, APT could provide unparalleled insight into:

The 3D distribution of dopant atoms within the organic matrix.

The structure of interfaces between the organic material and other components.

The atomic-level clustering of elements.

Successful APT analysis would require specialized sample preparation techniques to create a sharp needle-shaped specimen and potentially the use of laser pulsing to assist in field evaporation of the organic molecules.

Cathodoluminescence Scanning Electron Microscopy (CL-SEM)

Cathodoluminescence (CL) is the emission of light when a material is bombarded by an electron beam. When integrated into an SEM (CL-SEM), this technique allows for the correlation of the material's optical properties with its surface morphology. Triphenylene and its derivatives are known for their luminescence, making CL-SEM a potentially powerful characterization tool.

By scanning the electron beam across a sample of a this compound-based material, a CL map can be generated. This map would reveal:

Spatial variations in luminescence, which could indicate differences in chemical composition, crystal structure, or the presence of defects.

The emission spectra from specific features on the surface, providing information about the electronic transitions responsible for the light emission.

This technique could be particularly insightful for studying the effects of aggregation on the photophysical properties of these materials, as different packing arrangements can lead to shifts in the emission wavelength.

Diffraction Techniques for Crystalline and Microstructure Characterization

Diffraction techniques are indispensable for determining the crystalline structure and long-range order of materials. For this compound and its derivatives, which can form highly ordered liquid crystalline phases and crystalline frameworks, X-ray diffraction is the most critical tool.

Powder X-ray Diffraction (PXRD) is routinely used to assess the crystallinity of synthesized COFs. The positions of the diffraction peaks are used to determine the unit cell parameters of the crystal lattice, while the sharpness of the peaks indicates the degree of crystallinity and the size of the crystalline domains. By comparing the experimental PXRD pattern with a pattern simulated from a proposed crystal structure, the framework's topology can be confirmed. For example, the successful synthesis of a triphenylene-based COF is often verified by the appearance of a strong low-angle peak corresponding to the (100) plane, which is indicative of a porous, ordered structure.

Grazing-incidence X-ray diffraction (GIXD) is a specialized technique used for characterizing the structure of thin films. For films of triphenylene derivatives, GIXD can determine the orientation of the molecules relative to the substrate, which is crucial for optimizing charge transport in electronic devices.

| Technique | Information Obtained | Application Example | Reference |

| Powder X-ray Diffraction (PXRD) | Crystal structure, phase purity, crystallinity | Confirmation of eclipsed stacking structure in a triphenylene-based COF | |

| Grazing-Incidence X-ray Diffraction (GIXD) | Molecular orientation in thin films | Determining the edge-on vs. face-on packing of a triphenylene derivative on a silicon substrate | |

| Selected Area Electron Diffraction (SAED) | Single-crystal diffraction patterns from nanoscale domains | Confirming the hexagonal symmetry of a triphenylene-based COF from a single nanoparticle |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure, phase, and molecular ordering of solid materials. For triphenylene-based systems, which are known to form highly ordered discotic liquid crystal phases, XRD is indispensable. wikipedia.org The diffraction pattern provides information on the lattice parameters and symmetry of the columnar structures that these disc-like molecules self-assemble into.

In a typical XRD experiment on a triphenylene derivative, the pattern is analyzed in two regions. The small-angle region (low 2θ) reveals information about the long-range order, specifically the packing of the columns, while the wide-angle region (high 2θ) provides details about the molecular stacking within the columns (π-π stacking distance). For instance, triphenylene discotic liquid crystals often exhibit a hexagonal columnar (Col_h_) mesophase. researchgate.net The XRD pattern for such a phase would show a strong diffraction peak in the small-angle region corresponding to the (100) plane, along with weaker, higher-order peaks like (200) and (210), which confirm the hexagonal arrangement of the columns. researchgate.net A broad halo in the wide-angle region, typically around 4.3–4.4 Å, indicates the liquid-like arrangement of the aliphatic side chains, while a sharper peak around 3.5 Å would correspond to the core-to-core stacking distance of the aromatic triphenylene units.

| Miller Index (hkl) | d-spacing (Å) | Intensity | Structural Correlation |

| (100) | 18.5 | Strong | Inter-columnar distance in hexagonal packing |

| (110) | 10.7 | Weak | Hexagonal lattice parameter |

| (200) | 9.25 | Weak | Second-order reflection of (100) |

| (210) | 7.0 | Very Weak | Higher-order reflection confirming hexagonal symmetry |

| - | ~3.5 | Broad | Aromatic core π-π stacking distance |

Table 1. Representative XRD data for a hexagonal columnar (Col_h_) phase of a triphenylene derivative, illustrating typical diffraction peaks and their structural assignments.

Grazing Incidence Wide Angle X-ray Scattering (GIWAXS)

Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) is a powerful surface-sensitive technique for investigating the crystal structure and molecular orientation within thin films. tum.de This is particularly crucial for organic electronic devices where performance is highly dependent on the molecular packing at the substrate interface and throughout the film. osti.gov By using a very small angle of incidence for the X-ray beam, the technique enhances the signal from the film while minimizing background from the substrate. tum.despringernature.com

For thin films of materials derived from this compound, GIWAXS can determine the orientation of the triphenylene cores relative to the substrate. The resulting 2D diffraction pattern reveals whether the molecules adopt an "edge-on" orientation (molecular planes perpendicular to the substrate) or a "face-on" orientation (molecular planes parallel to the substrate). researchgate.net An edge-on orientation is often preferred for field-effect transistors as it facilitates in-plane charge transport through π-π stacking. The GIWAXS pattern shows distinct diffraction peaks whose positions on the 2D detector indicate the orientation of the crystal lattice planes. researchgate.net

| Diffraction Peak | Scattering Vector (q) Direction | d-spacing (Å) | Interpretation |

| (100) Lamellar | Out-of-plane (q_z) | ~20 | Lamellar stacking perpendicular to the substrate |

| (010) π-stacking | In-plane (q_xy_) | ~3.5 | π-π stacking parallel to the substrate |

Table 2. Typical GIWAXS findings for a triphenylene-based thin film exhibiting an "edge-on" molecular orientation, which is favorable for charge transport in transistor applications.

Small Angle X-ray Scattering (SAXS) and Grazing Incidence Small Angle X-ray Scattering (GISAXS)

While XRD and GIWAXS probe atomic and molecular-level ordering, Small Angle X-ray Scattering (SAXS) and its surface-sensitive variant, Grazing Incidence Small Angle X-ray Scattering (GISAXS), are used to characterize larger nanostructures, typically in the range of 1 to 100 nm. malvernpanalytical.comcornell.edu These techniques are ideal for analyzing the morphology of porous materials, such as Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), which can be synthesized from this compound precursors. wikipedia.org

GISAXS, in particular, provides detailed information about the size, shape, and arrangement of nanoscale features within a thin film. malvernpanalytical.comgisaxs.com For a porous COF film, GISAXS can be used to determine the average pore size, the regularity of the porous network, and the orientation of the pores relative to the substrate. arxiv.org The analysis of the 2D GISAXS pattern allows for the reconstruction of the film's internal nanostructure, which is critical for applications in molecular sieving, catalysis, and sensing. malvernpanalytical.com

| Structural Parameter | Technique | Typical Value | Significance |

| Pore Diameter | GISAXS/SAXS | 2 - 10 nm | Determines molecular accessibility for catalysis or separation |

| Pore Lattice Spacing | GISAXS/SAXS | 3 - 12 nm | Indicates the periodicity and order of the porous network |

| Film Thickness | GISAXS | 20 - 200 nm | Affects device performance and mechanical properties |

| Surface Roughness | GISAXS | 0.5 - 5 nm | Influences interfacial properties and layer adhesion |

Table 3. Structural parameters for a hypothetical porous thin film derived from this compound, as determined by GISAXS and SAXS.

Electrochemical Characterization Techniques

The electronic properties of this compound and its derivatives are central to their use in applications like organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. Electrochemical techniques are vital for probing the redox behavior and charge transport characteristics of these materials.

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of a molecule. mdpi.com By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a compound. researchgate.net For triphenylene-based materials, these potentials are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO level can be estimated from the onset of the first oxidation peak, while the LUMO level can be estimated from the onset of the first reduction peak.

This information is crucial for designing electronic devices, as the HOMO and LUMO levels determine a material's ability to donate or accept electrons and dictate the efficiency of charge injection from electrodes. Materials with reversible redox processes are particularly desirable as they indicate electrochemical stability. rsc.org Studies on triphenylene analogues and derivatives consistently use CV to evaluate their potential as p-type (hole-transporting) or n-type (electron-transporting) semiconductors. nih.govrsc.org

| Parameter | Value (vs. Fc/Fc⁺) | Calculated Energy Level (eV) | Description |

| Oxidation Onset Potential (E_ox) | +0.85 V | -5.65 eV (HOMO) | Energy required to remove an electron (p-type behavior) |

| Reduction Onset Potential (E_red_) | -2.10 V | -2.70 eV (LUMO) | Energy gained when an electron is added (n-type behavior) |

| Electrochemical Band Gap (E_g_) | 2.95 V | 2.95 eV | Difference between HOMO and LUMO levels |

Table 4. Representative electrochemical data for a triphenylene derivative obtained from Cyclic Voltammetry, used to estimate frontier molecular orbital energy levels.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the kinetic processes occurring within an electrochemical system, such as charge transfer, mass transport, and interfacial capacitance. mdpi.comnih.gov The experiment involves applying a small sinusoidal AC potential perturbation over a wide range of frequencies and measuring the resulting current response. The data is typically presented as a Nyquist plot, which graphs the imaginary part of the impedance against the real part. electrochemsci.org